methyl 4-({[4-(4-bromo-2-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-({[4-(4-bromo-2-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is a complex organic compound that features a unique combination of functional groups, including a bromine atom, a fluorine atom, and an imidazo[4,5-c]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({[4-(4-bromo-2-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[4,5-c]pyridine core, followed by the introduction of the bromine and fluorine substituents. The final step involves the esterification of the benzoic acid derivative to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[4-(4-bromo-2-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and pharmaceuticals.
Biology
In biological research, methyl 4-({[4-(4-bromo-2-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate can be used to study the effects of fluorine and bromine substituents on biological activity. This can provide insights into the design of new drugs with improved efficacy and reduced side effects.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, making it a promising candidate for the treatment of various diseases.
Industry
In industry, this compound can be used in the development of new materials with unique properties. This includes applications in electronics, coatings, and polymers.
Mechanism of Action
The mechanism of action of methyl 4-({[4-(4-bromo-2-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets. The bromine and fluorine atoms can form strong interactions with proteins and enzymes, modulating their activity. The imidazo[4,5-c]pyridine core can also interact with nucleic acids, affecting gene expression and cellular function.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-bromo-2-fluorobenzoate: This compound shares the bromine and fluorine substituents but lacks the imidazo[4,5-c]pyridine core.
4-Fluorobenzylamine: This compound contains a fluorine atom and an amine group but lacks the bromine atom and the imidazo[4,5-c]pyridine core.
Imidazo[4,5-c]pyridine derivatives: These compounds share the imidazo[4,5-c]pyridine core but may have different substituents.
Uniqueness
Methyl 4-({[4-(4-bromo-2-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is unique due to its combination of bromine, fluorine, and the imidazo[4,5-c]pyridine core. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for scientific research and industrial applications.
Properties
Molecular Formula |
C21H18BrFN4O3 |
---|---|
Molecular Weight |
473.3 g/mol |
IUPAC Name |
methyl 4-[[4-(4-bromo-2-fluorophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]benzoate |
InChI |
InChI=1S/C21H18BrFN4O3/c1-30-20(28)12-2-5-14(6-3-12)26-21(29)27-9-8-17-18(25-11-24-17)19(27)15-7-4-13(22)10-16(15)23/h2-7,10-11,19H,8-9H2,1H3,(H,24,25)(H,26,29) |
InChI Key |
OTYTZWWBFJSKEZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)N2CCC3=C(C2C4=C(C=C(C=C4)Br)F)N=CN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.